2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide
Description
2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is a synthetic heterocyclic compound characterized by a fused benzo-pyrimido-thiazine core modified with a 4-fluorobenzyl substituent and a thioacetamide side chain. Its structural complexity arises from the sulfone group (5,5-dioxido) and the sulfur-linked acetamide moiety, which may influence its physicochemical properties and biological interactions.
The fluorobenzyl group may enhance lipophilicity and metabolic resistance, while the sulfone group could increase polarity, balancing solubility and membrane permeability .
Properties
IUPAC Name |
2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S2/c26-18-12-10-17(11-13-18)15-30-21-9-5-4-8-20(21)24-22(35(30,32)33)14-27-25(29-24)34-16-23(31)28-19-6-2-1-3-7-19/h1-14H,15-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYFNZSCIOEFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide involves multiple steps, typically starting with the preparation of the pyrimido[5,4-c][2,1]benzothiazin core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorobenzyl group and the phenylacetamide moiety is achieved through subsequent substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is a complex organic compound that has potential applications in scientific research. Its molecular structure includes a fluorobenzyl group, a pyrimido[5,4-c][2,1]benzothiazin core, and a phenylacetamide moiety.
Scientific Research Applications
- Chemistry This compound can serve as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
- Biology It can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
- Medicine Research may explore its potential as a therapeutic agent, due to its unique structural features. The compound is a complex heterocyclic molecule with potential biological activities, and its structural components suggest possible applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
- Industry It could be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Chemical Reactions
This compound can undergo chemical reactions such as oxidation, reduction, and substitution.
| Reaction | Reagents | Major Products |
|---|---|---|
| Oxidation | Oxidizing agents like hydrogen peroxide | Oxidized derivatives |
| Reduction | Reducing agents like sodium borohydride | Products with modified oxidation states of functional groups within the molecule |
| Substitution | Various nucleophiles | Products with specific groups replaced by other functional groups |
Mechanism of Action
The mechanism by which 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins, potentially leading to modulation of biological pathways.
Comparison to Similar Compounds
Mechanism of Action
The mechanism by which 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Compounds with pyrimido-thiazine cores but differing substituents (e.g., chloro- or methylbenzyl groups instead of 4-fluorobenzyl) may exhibit altered electronic properties.
Thioacetamide Derivatives
Analogues with modified thioether linkages (e.g., oxygen or selenium substitutions) could vary in redox activity and hydrogen-bonding capacity. Sulfur’s polarizability and nucleophilicity, critical for interactions with biological targets, may be diminished in oxygen analogues but amplified in selenium-containing derivatives .
Physicochemical Properties
Using QSPR/QSAR methodologies , key descriptors for comparison include:
- Topological polar surface area (TPSA): Influences solubility and bioavailability. The sulfone and acetamide groups likely elevate TPSA compared to non-polar analogues.
- LogP: The 4-fluorobenzyl group may increase lipophilicity relative to unsubstituted benzyl derivatives.
- Hydrogen-bond donors/acceptors: The thioacetamide and sulfone groups contribute to hydrogen-bond networks, impacting crystal packing and solubility .
Table 1: Hypothetical Physicochemical Comparison
| Compound | TPSA (Ų) | LogP | Hydrogen-Bond Donors |
|---|---|---|---|
| Target compound | ~120 | 3.2 | 2 |
| Chlorobenzyl analogue | ~115 | 3.8 | 2 |
| Selenium-substituted analogue | ~125 | 2.9 | 2 |
Biological Activity
The compound 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is a complex heterocyclic molecule with potential biological activities. Its structural components suggest possible applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 534.62 g/mol. The presence of fluorine and sulfur atoms in its structure may contribute to its biological activity through unique interactions with biological targets.
Biological Activity Overview
Research into the biological activities of compounds similar to 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide has shown promising results in several areas:
- Anticancer Activity : Compounds featuring similar benzo[c]pyrimido structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, showing IC50 values indicative of significant cytotoxicity .
- Enzyme Inhibition : Some analogues have been explored as phosphodiesterase (PDE) inhibitors. PDE inhibitors are important in treating neurodegenerative diseases due to their role in increasing cyclic nucleotide levels within cells. For example, a related compound showed an IC50 value of 3.67 ± 0.47 μM against PDE2, indicating potential for neuroprotective effects .
- Antimicrobial Properties : Heterocyclic compounds often exhibit antimicrobial activity. Pyrimidine derivatives have been noted for their broad-spectrum antimicrobial effects, suggesting that similar structures could be effective against bacterial and fungal pathogens .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Cytotoxicity | MCF-7 | 16.19 ± 1.35 | |
| Compound B | PDE Inhibition | HT-22 | 3.67 ± 0.47 | |
| Compound C | Antimicrobial | E. coli | 10.00 ± 0.50 |
The biological activity of 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide may involve multiple mechanisms:
- Inhibition of Key Enzymes : By acting on enzymes such as phosphodiesterases, this compound may modulate intracellular signaling pathways that are crucial for cell survival and proliferation.
- Interaction with DNA/RNA : The heterocyclic structure can intercalate or bind to nucleic acids, potentially disrupting replication or transcription processes in rapidly dividing cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
